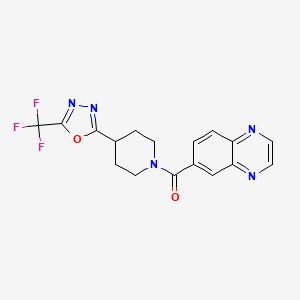
Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds . They have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, antitubercular, analgesic, and anti-inflammatory effects . The importance of quinoxaline derivatives comes from their nitrogen contents .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods . Some of these methods include the cyclocondensation of o-phenylenediamine with glyoxal, the oxidation of aromatic diamines with many organic materials, and the condensation of aromatic diamines and dicarbonyl derivatives .Molecular Structure Analysis
Quinoxaline derivatives typically contain a fused ring system with two nitrogen atoms . The exact molecular structure can vary depending on the specific derivative and the functional groups attached to the quinoxaline core .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions . These include diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, cyclization, and alkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure . These properties can include things like melting point, boiling point, solubility, and stability .科学的研究の応用
Synthesis Approaches and Derivatives
Novel quinoxaline derivatives, including those similar to Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, have been synthesized through various reactions, illustrating the compound's versatility in forming chemical derivatives. For instance, reactions involving 3-trifhioromethyl-1,2,3-propanetrione-2-oximes with diaminoarenes have produced compounds like 2-trifluoromethyl-3-aroylquinoxaline and 2-trifluoromethyl-3-aroylbenzo[g]quinoxaline. The structural elucidation of these compounds has been achieved through methods like X-ray diffraction analysis, revealing their potential in scientific research and applications (Boltacheva et al., 2019).
Crystal Structures and Anti-Tubercular Activities
Some derivatives related to Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone have been studied for their crystal structures and biological activities. For example, mefloquine derivatives have shown anti-tubercular activities as indicated by in vitro assays against M. tuberculosis, highlighting the potential medicinal applications of these compounds (Wardell et al., 2011).
Molecular and Crystal Structures Analysis
The synthesis of related compounds, such as 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, has been proposed as potential antimicrobial and antiviral drugs. Their molecular and crystal structures have been defined and described, with biological activity predicted through molecular docking, indicating the importance of structural analysis in understanding and harnessing the therapeutic potential of these compounds (Vaksler et al., 2023).
Pharmacological Studies and Biological Properties
Quinoxalin-2-carboxamides, similar in structure to Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists. These studies involve the synthesis and confirmation of the structures of these compounds, followed by pharmacological evaluation, illustrating the significance of these compounds in the development of therapeutic agents (Mahesh et al., 2011).
Safety And Hazards
将来の方向性
Research into quinoxaline derivatives is ongoing, and these compounds continue to be of interest due to their wide range of biological activities . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for potential therapeutic applications .
特性
IUPAC Name |
quinoxalin-6-yl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)16-24-23-14(27-16)10-3-7-25(8-4-10)15(26)11-1-2-12-13(9-11)22-6-5-21-12/h1-2,5-6,9-10H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEDMAAOKKJSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-6-yl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2640132.png)
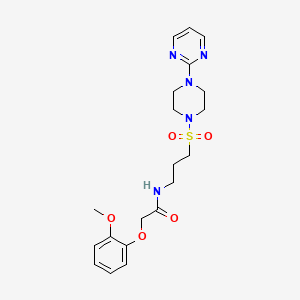
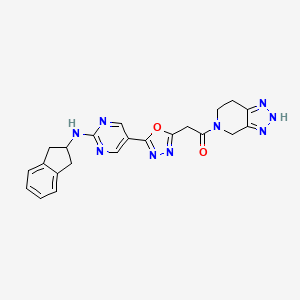
![16-Butan-2-yl-3-(3-hydroxy-2-methylpropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2640138.png)
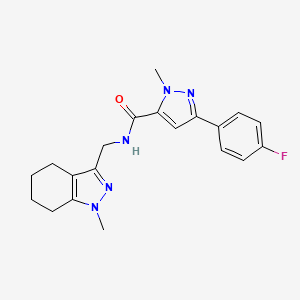
![N-1,3-benzodioxol-5-yl-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2640144.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/structure/B2640146.png)
![1-(4-fluorophenyl)-4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2640147.png)
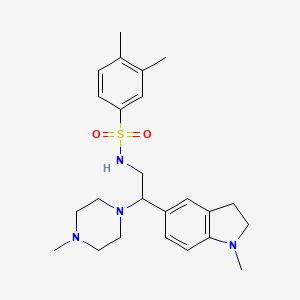
![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2640149.png)
![1-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)cyclopentanol](/img/structure/B2640152.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2640153.png)
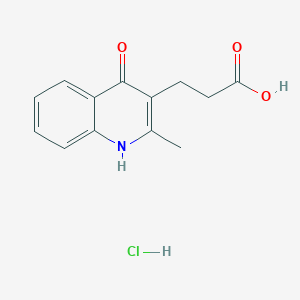
![1-tert-butyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2640155.png)